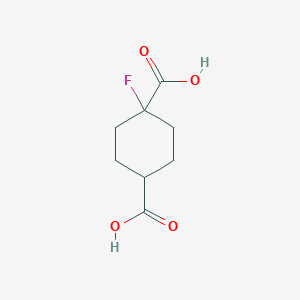
Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid is a fluorinated cyclohexane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid typically involves the fluorination of cyclohexane derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the cyclohexane ring. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can influence the biological activity of the compound.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid involves its interaction with molecular targets through its fluorine atom and carboxylic acid groups. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-(1r,4r)-4-amino-1-methylcyclohexane-1-carbonitrile: Another cyclohexane derivative with different functional groups.
Rel-(1r,4r)-1-hydroxycyclohexane-1,4-dicarboxylic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness
Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H11FO4 |
|---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
1-fluorocyclohexane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H11FO4/c9-8(7(12)13)3-1-5(2-4-8)6(10)11/h5H,1-4H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
HUMJDKMVLHNTTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)O)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


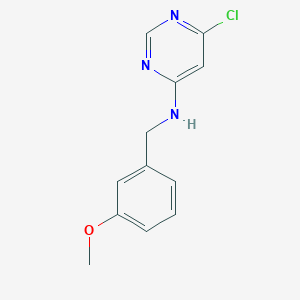
![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13327325.png)
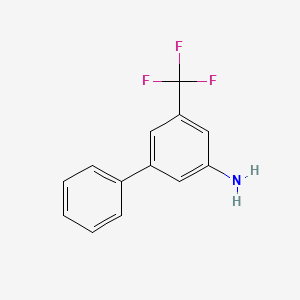
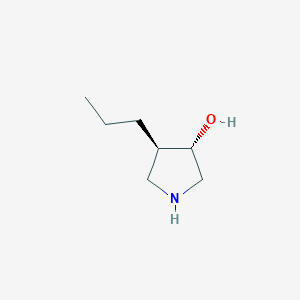
![Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)
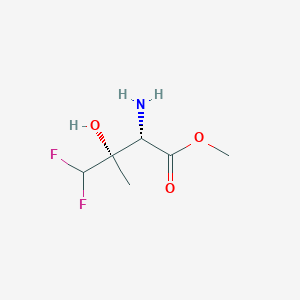
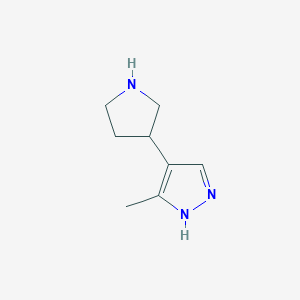
![2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B13327352.png)
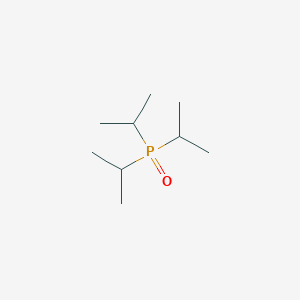
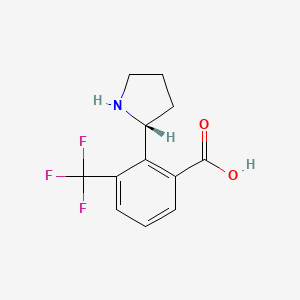
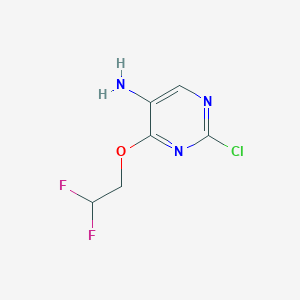
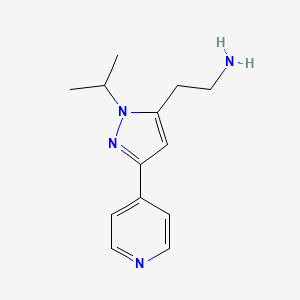
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13327393.png)
![1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13327404.png)
